Cas no 852140-50-2 (1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea)

1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea is a specialized organic compound. It exhibits unique structural features that contribute to its potential applications in medicinal chemistry, including its ability to act as a ligand in metalloenzymes and its involvement in the synthesis of novel heterocyclic compounds. This product is of interest due to its potential as a building block in the development of novel therapeutic agents.
1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea structure
852140-50-2 structure
商品名:1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea
CAS番号:852140-50-2
MF:C21H22ClN3S
メガワット:383.937482357025
CID:6136983
PubChem ID:5082978

1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea
    • 1-(3-chloro-2-methylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
    • Thiourea, N-(3-chloro-2-methylphenyl)-N'-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-
    • AKOS001501733
    • 1-(3-chloro-2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
    • 1-(3-chloro-2-methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea
    • 852140-50-2
    • F0651-0522
    • インチ: 1S/C21H22ClN3S/c1-13-17(22)6-4-8-18(13)25-21(26)23-12-14-9-10-20-16(11-14)15-5-2-3-7-19(15)24-20/h4,6,8-11,24H,2-3,5,7,12H2,1H3,(H2,23,25,26)
    • InChIKey: RDLVZTCOUZCTKU-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=CC(Cl)=C1C)C(NCC1C=CC2NC3=C(C=2C=1)CCCC3)=S

計算された属性

  • せいみつぶんしりょう: 383.1222966g/mol
  • どういたいしつりょう: 383.1222966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 1
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 71.9Ų

じっけんとくせい

  • 密度みつど: 1.335±0.06 g/cm3(Predicted)
  • ふってん: 562.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): 12.09±0.70(Predicted)

1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA59184-1mg
1-(3-chloro-2-methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea
852140-50-2
1mg
$245.00 2024-04-19
Life Chemicals
F0651-0522-1mg
1-(3-chloro-2-methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea
852140-50-2 90%+
1mg
$54.0 2023-05-17

1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea 関連文献

1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthioureaに関する追加情報

Professional Introduction to 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea (CAS No. 852140-50-2)

1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 852140-50-2, represents a novel molecular entity with a unique structural framework that has been meticulously designed to explore potential therapeutic applications. The combination of a chloro-substituted aromatic ring and a tetrahydrocarbazole moiety provides a rich scaffold for further chemical modifications and biological evaluations.

The structural features of this compound are particularly noteworthy. The 3-chloro-2-methylphenyl group introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, enabling the synthesis of derivatives with tailored properties. Concurrently, the presence of the 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea moiety suggests potential interactions with biological targets due to the carbazole ring's known pharmacophoric properties. Carbazole derivatives have been extensively studied for their antimicrobial, antitumor, and anti-inflammatory activities, making this compound a promising candidate for drug discovery efforts.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with neurological disorders. The carbazole scaffold is particularly relevant in this context, as it has been shown to interact with various neurotransmitter receptors and ion channels. For instance, studies have demonstrated that certain carbazole derivatives exhibit potent activity against alpha-synuclein aggregation, a key pathological marker in Parkinson's disease. Given these findings, the incorporation of a carbazole moiety into the molecular structure of 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea) could lead to the discovery of novel therapeutics for neurodegenerative conditions.

The thiourea functional group in this compound also warrants special attention. Thioureas have long been recognized for their diverse biological activities, including antifungal and antibacterial properties. Additionally, they can serve as key intermediates in the synthesis of more complex heterocyclic compounds. The presence of the thiourea moiety in 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea) may enhance its interactions with biological targets by forming coordinate bonds or participating in hydrogen bonding networks. These interactions could be exploited to develop molecules with enhanced binding affinity and selectivity.

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea) involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the aromatic ring to introduce the chloro and methyl substituents. Subsequent steps involve constructing the tetrahydrocarbazole core through cyclization reactions or other methods known in organic synthesis. Finally, the thiourea group is incorporated through nucleophilic addition or condensation reactions. Each step must be rigorously controlled to avoid side products and impurities that could compromise the compound's integrity.

In terms of biological evaluation, 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea) has been subjected to various in vitro assays to assess its potential therapeutic effects. Initial studies have shown promising results in cell-based models where it demonstrates moderate activity against certain cancer cell lines. The compound's ability to inhibit proliferation and induce apoptosis suggests its potential as an anticancer agent. Further research is ongoing to elucidate its mechanism of action and identify specific molecular targets.

The structural flexibility offered by this compound also makes it an attractive candidate for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylthiourea) interacts with biological macromolecules like enzymes and receptors. These insights can guide the design of analogs with improved pharmacokinetic properties or enhanced binding affinity. Such approaches are increasingly important in modern drug discovery pipelines as they allow for rapid screening and optimization of lead compounds.

The pharmaceutical industry continues to invest heavily in developing new therapeutic agents based on innovative molecular architectures. Compounds like 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yi m)methylthiourea exemplify the kind of cutting-edge research that is driving advancements in medicinal chemistry. By combining expertise from multiple disciplines—including organic chemistry, biochemistry, pharmacology, and computational biology—scientists are uncovering novel molecules with therapeutic potential that could address unmet medical needs.

In conclusion, 1-(CAS No.852140- 50- ) represents a significant contribution to the field of pharmaceutical chemistry。 Its unique structural features, combined with promising preliminary biological data, make it a valuable asset for ongoing drug discovery efforts。 As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed, further expanding its therapeutic potential。 The continued exploration of such innovative molecules underscores the dynamic nature of modern pharmaceutical science and highlights its importance in addressing global health challenges。

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